molecular formula C12H22N3O8PPt B14421346 (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) CAS No. 80205-24-9

(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)

Cat. No.: B14421346
CAS No.: 80205-24-9
M. Wt: 562.38 g/mol
InChI Key: LDQZTUSAPZHDLA-UHFFFAOYSA-N
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Description

The compound (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) is a complex chemical entity that combines multiple functional groups and a platinum ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves multiple steps:

    Formation of (2-Azanidylcyclohexyl)azanide: This can be achieved by treating cyclohexylamine with a strong base such as sodium hydride in an inert solvent like tetrahydrofuran.

    Synthesis of 2-[(2-Phosphonoacetyl)amino]butanedioic acid: This involves the reaction of phosphonoacetic acid with butanedioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.

    Complexation with Platinum(2+): The final step involves the reaction of the synthesized ligands with a platinum(2+) salt, such as platinum(2+) chloride, under controlled conditions to form the desired complex.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azanide and phosphonoacetyl groups.

    Reduction: Reduction reactions can occur at the platinum center, potentially altering its oxidation state.

    Substitution: The compound can participate in substitution reactions, especially at the platinum center, where ligands can be exchanged.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halide salts, phosphines.

Major Products

    Oxidation: Formation of oxides and hydroxides.

    Reduction: Formation of lower oxidation state platinum complexes.

    Substitution: Formation of new platinum-ligand complexes.

Scientific Research Applications

Chemistry

    Catalysis: The platinum center can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Materials Science: The compound can be used in the development of new materials with unique electronic and structural properties.

Biology and Medicine

    Anticancer Agents: Platinum-based compounds are well-known for their anticancer properties, and this compound could be explored for similar applications.

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving metal ions.

Industry

    Electronics: The compound can be used in the fabrication of electronic components due to its conductive properties.

    Coatings: It can be used in coatings to provide corrosion resistance and enhance durability.

Mechanism of Action

The mechanism of action of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves its interaction with biological molecules. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This is particularly relevant in its potential use as an anticancer agent. The azanide and phosphonoacetyl groups can interact with enzymes and other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based drug with a different ligand structure.

    Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action.

Uniqueness

The uniqueness of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) lies in its combination of functional groups and the potential for diverse applications. Unlike cisplatin and carboplatin, this compound offers additional sites for chemical modification, which can be exploited to enhance its properties and reduce side effects.

Properties

CAS No.

80205-24-9

Molecular Formula

C12H22N3O8PPt

Molecular Weight

562.38 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)

InChI

InChI=1S/C6H12N2.C6H10NO8P.Pt/c7-5-3-1-2-4-6(5)8;8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;/h5-8H,1-4H2;3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);/q-2;;+2

InChI Key

LDQZTUSAPZHDLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O.[Pt+2]

Origin of Product

United States

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